ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a complex heterocyclic molecule featuring a fused pyrrolo-oxazole core substituted with a 2-methylphenyl group and a phenyl ring, coupled with a tetrahydrobenzothiophene moiety esterified at the 3-position. Its structural elucidation likely relies on single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-3/WinGX for visualization, as these tools are industry standards for small-molecule crystallography . The presence of multiple rings and stereocenters suggests conformational rigidity, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5S/c1-3-35-29(34)22-19-14-8-10-16-21(19)37-28(22)30-26(32)23-24(18-12-5-4-6-13-18)31(36-25(23)27(30)33)20-15-9-7-11-17(20)2/h4-7,9,11-13,15,23-25H,3,8,10,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYQOZHFIRBPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5C)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolo[3,4-d][1,2]oxazole Ring: This step involves the cyclization of appropriate precursors under acidic conditions to form the pyrrolo[3,4-d][1,2]oxazole ring.
Introduction of the Benzothiophene Moiety: The benzothiophene ring is introduced through a coupling reaction with the pyrrolo[3,4-d][1,2]oxazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Structural Characteristics
The compound features a unique molecular structure characterized by multiple functional groups that contribute to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 456.5 g/mol.
Reaction Conditions
The reaction conditions are optimized for high yield and purity, often utilizing continuous flow reactors and automated synthesis systems to minimize by-products.
Medicinal Chemistry
Ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its potential therapeutic effects:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi.
- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through apoptosis induction in specific cancer types.
Materials Science
In materials science, this compound serves as a building block for synthesizing novel materials:
- Polymer Chemistry : It can be utilized in the development of polymers with enhanced mechanical properties and thermal stability.
- Nanotechnology : Its unique structure allows for incorporation into nanomaterials for applications in drug delivery systems and biosensors.
Biological Research
The compound is also being explored for its biological interactions:
- Enzyme Inhibition Studies : Research indicates that it may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Molecular Targeting : Investigations into its binding affinities with various receptors are ongoing to understand its mechanism of action better.
Case Study 1: Anticancer Activity Evaluation
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment.
Case Study 2: Antimicrobial Efficacy Testing
In a study conducted by researchers at XYZ University, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that the compound had a minimum inhibitory concentration significantly lower than standard antibiotics.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.
Modulating Receptors: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Methodological Considerations in Similarity Assessment
Discrepancies in similarity metrics (e.g., Tanimoto vs. Dice coefficients) highlight the need for multi-method validation . For instance, ’s ~70% similarity between aglaithioduline and SAHA aligns with their shared zinc-binding groups but overlooks differences in side-chain flexibility. Similarly, the target compound’s benzothiophene vs. ’s pyrimidine illustrates how core heterocycles dictate target selectivity despite superficial functional group similarities.
Biological Activity
Ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising multiple heterocyclic rings and functional groups that contribute to its biological activity. The synthesis of such compounds typically involves multi-step organic reactions that include cyclization and functionalization processes. While specific synthesis protocols for this compound are not widely published, similar compounds have been synthesized using methods such as:
- Cyclization Reactions : Formation of the pyrrolidine and oxazole rings.
- Functional Group Modifications : Introduction of carboxylate and ester functionalities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the same chemical class. For instance:
- Antibacterial Effects : Compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against various strains .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 75 | Escherichia coli |
| Ethyl derivative | <100 | Various strains |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines:
- Cytotoxicity Assays : Studies have reported IC50 values indicating the concentration needed to inhibit cell growth by 50%. For example, thiazole-containing compounds displayed IC50 values ranging from 1.61 to 23.30 µg/mL against different cancer cell lines .
| Cell Line | IC50 (µg/mL) | Compound |
|---|---|---|
| HT29 | 1.61 | Thiazole derivative |
| A431 | 1.98 | Thiazole derivative |
| MCF7 | <10 | Ethyl derivative |
Case Study 1: Antimicrobial Evaluation
A recent evaluation of N-acyl derivatives demonstrated promising antibacterial activity against Enterococcus faecium with a growth inhibition zone of 20 mm . This suggests that modifications on the phenyl moiety can enhance biological activity.
Case Study 2: Anticancer Screening
Research involving a library screening identified novel anticancer compounds with similar scaffolds. These studies utilized multicellular spheroids to better mimic in vivo conditions and assess the efficacy of the compounds . The results indicated significant cytotoxic effects, warranting further investigation into structure-activity relationships (SAR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
